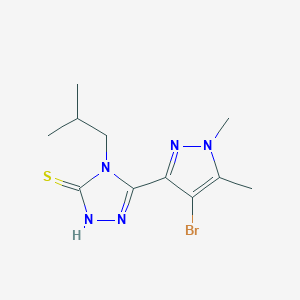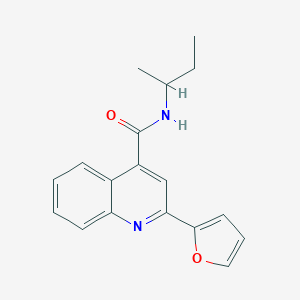
5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol, also known as BrPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BrPT is a thiol-containing heterocyclic compound that has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Wirkmechanismus
The exact mechanism of action of 5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer. It has also been reported to inhibit the activity of STAT3, a transcription factor that is overexpressed in many cancers and is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may contribute to its anti-inflammatory and radioprotective effects. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. In addition, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is relatively easy to synthesize and has good solubility in aqueous and organic solvents. This compound has also been shown to exhibit low toxicity in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent. However, this compound has some limitations for use in lab experiments. It is relatively unstable under acidic conditions and can undergo hydrolysis, which may affect its biological activity. In addition, this compound has poor bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the development of 5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol as a therapeutic agent. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound may also have potential as a radioprotective agent for use in cancer therapy. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for use in vivo. Overall, this compound is a promising compound for further investigation in the field of medicinal chemistry.
Synthesemethoden
5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol can be synthesized using a multistep process that involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thiosemicarbazide, followed by cyclization with isobutyl isocyanate. The final product is obtained after the addition of sodium borohydride and hydrochloric acid. This synthetic route has been optimized to yield high purity this compound with good yields.
Wissenschaftliche Forschungsanwendungen
5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor properties. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. In addition, this compound has been investigated for its potential as a radioprotective agent, as it has been shown to protect against radiation-induced damage in vitro and in vivo.
Eigenschaften
Molekularformel |
C11H16BrN5S |
|---|---|
Molekulargewicht |
330.25 g/mol |
IUPAC-Name |
3-(4-bromo-1,5-dimethylpyrazol-3-yl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H16BrN5S/c1-6(2)5-17-10(13-14-11(17)18)9-8(12)7(3)16(4)15-9/h6H,5H2,1-4H3,(H,14,18) |
InChI-Schlüssel |
CTJPGOQTLRAKFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C2=NNC(=S)N2CC(C)C)Br |
Kanonische SMILES |
CC1=C(C(=NN1C)C2=NNC(=S)N2CC(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279839.png)

![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![ethyl 3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279848.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)
![ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279850.png)
![N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B279853.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279855.png)
![ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
![5-[(3,5-dimethylpyrazol-1-yl)methyl]-~{N}-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B279858.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide](/img/structure/B279861.png)
![2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B279862.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
